molecular formula C17H15N5O B6476618 N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2640885-67-0

N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6476618
CAS RN: 2640885-67-0
M. Wt: 305.33 g/mol
InChI Key: LNNMXPTWZFSYBG-UHFFFAOYSA-N
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Description

The compound contains a triazole and a pyrimidine ring, which are both nitrogen-containing heterocyclic compounds . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .

Scientific Research Applications

Anticancer Properties

The compound’s unique structure makes it an intriguing candidate for cancer research. Researchers have explored its potential as an antiproliferative agent, targeting specific cancer cell lines. Further investigations into its mechanism of action and efficacy are ongoing .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating key pathways. Researchers are keen on understanding its interactions with inflammatory mediators and potential therapeutic applications .

Antidiabetic Potential

Given the global rise in diabetes cases, compounds with antidiabetic properties are highly sought after. This molecule has shown promise in preclinical studies as a potential antidiabetic agent. Researchers are investigating its effects on glucose metabolism and insulin sensitivity .

Antioxidant Activity

Oxidative stress contributes to numerous health conditions. This compound’s antioxidant properties have attracted attention. Researchers are studying its ability to scavenge free radicals and protect cells from oxidative damage .

Cardiovascular Applications

Cardiovascular disorders remain a significant health burden. Some studies suggest that this compound may have cardioprotective effects, possibly by influencing vascular function or lipid metabolism. However, further research is needed to validate these findings .

Hyperproliferative Disorders

Hyperproliferative conditions, such as psoriasis and certain skin disorders, involve abnormal cell growth. Researchers are exploring whether this compound can modulate cell proliferation pathways, potentially offering therapeutic benefits .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

The compound likely interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function. This interaction could lead to changes in the cell cycle, potentially halting cell division and proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .

Pharmacokinetics

The compound’s molecular weight, which is approximately 1501380 , suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells. This could potentially lead to the shrinkage of tumors and the inhibition of metastasis .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity, given the known activities of triazoles . Additionally, the physical and chemical properties, as well as safety and hazards, could be investigated.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-8-16(22-17(21-12)19-11-20-22)18-9-13-2-4-14(5-3-13)15-6-7-23-10-15/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMXPTWZFSYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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